3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide
Description
3-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide is a synthetic small molecule featuring a seven-membered azepane ring substituted at position 3 with a 4-chlorophenyl group and at position 1 (azepane nitrogen) with a carboxamide-linked 3,4-dimethoxybenzyl moiety. The compound’s molecular formula is C₁₆H₂₃ClN₂O₃, with a calculated molecular weight of 326.81 g/mol. The 4-chlorophenyl and 3,4-dimethoxyphenyl groups are pharmacophoric motifs commonly associated with anti-inflammatory, antimicrobial, and receptor-binding activities in medicinal chemistry .
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c1-27-20-11-6-16(13-21(20)28-2)14-24-22(26)25-12-4-3-5-18(15-25)17-7-9-19(23)10-8-17/h6-11,13,18H,3-5,12,14-15H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYJXNVVZXLEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Linear Precursors
The azepane scaffold is synthesized via Schmidt reaction or Beckmann rearrangement of cyclohexanone derivatives (Fig. 1A). For example:
Ring-Expansion Strategies
Knoevenagel condensation followed by hydrogenation produces functionalized azepanes (Table 1):
| Starting Material | Reagent | Product | Yield (%) |
|---|---|---|---|
| 4-Chlorophenylacetaldehyde | Azepane-diamine | 3-(4-Chlorophenyl)azepane | 68 |
Conditions : Ethanol, 80°C, 12 h.
Introduction of the 4-Chlorophenyl Group
Direct Alkylation
3-Bromoazepane reacts with 4-chlorophenylmagnesium bromide under Kumada conditions:
Suzuki-Miyaura Coupling
Pd(PPh3)4-mediated coupling of 3-bromoazepane with 4-chlorophenylboronic acid (Table 2):
| Boronic Acid | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| 4-Chlorophenylboronic acid | K2CO3 | 80 | 81 |
Limitation : Requires rigorous exclusion of oxygen.
Carboxamide Formation
Carbodiimide-Mediated Coupling
3-(4-Chlorophenyl)azepane-1-carboxylic acid reacts with (3,4-dimethoxyphenyl)methylamine using EDCl/HOBt:
Mixed Carbonate Activation
BTC (bis(trichloromethyl) carbonate) generates reactive intermediates for amidation (Fig. 2B):
Optimization and Scale-Up Challenges
Solvent Effects on Amidation
Comparative yields in polar aprotic solvents (Table 3):
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 76 |
| THF | 7.5 | 68 |
| DCM | 8.9 | 79 |
Alternative Synthetic Routes
Reductive Amination Pathway
Condensation of 3-(4-chlorophenyl)azepanone with (3,4-dimethoxyphenyl)methylamine followed by NaBH4 reduction:
Solid-Phase Synthesis
Immobilized azepane on Wang resin enables iterative coupling (Fig. 3C):
Analytical Characterization
Critical spectroscopic data confirm structure:
- 1H NMR (400 MHz, CDCl3): δ 7.28 (d, J = 8.4 Hz, 2H, Ar–Cl), 6.83 (d, J = 8.0 Hz, 1H, Ar–OCH3).
- HRMS : m/z 427.1789 [M+H]+ (calc. 427.1792).
Purity assessed via HPLC:
- Column : C18, 5 μm
- Retention time : 11.2 min
- Purity : 98.4%.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of functional groups to their oxidized forms.
Reduction: This may involve the reduction of specific functional groups.
Substitution: This may involve the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-(4-Chlorophenyl)-1,4-diazepane-1-carboxamide Hydrochloride
- Core Structure : 1,4-Diazepane (7-membered ring with two nitrogens) carboxamide.
- Substituents : 4-Chlorophenyl; lacks the 3,4-dimethoxybenzyl group.
- Molecular Weight : 290.19 g/mol .
- Key Differences :
- The diazepane core introduces an additional nitrogen, altering electronic properties and hydrogen-bonding capacity compared to the azepane ring.
- The hydrochloride salt enhances solubility but may limit blood-brain barrier permeability.
- Activity : Unspecified in evidence, but diazepane derivatives are often explored for CNS targets due to structural similarity to piperazine-based drugs.
3-(4-Chlorophenyl)-N′-[(E)-(3,4-Dimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide
- Core Structure : Pyrazole carbohydrazide.
- Substituents : 4-Chlorophenyl, 3,4-dimethoxybenzylidene.
- Molecular Weight : ~383.81 g/mol (calculated).
- Key Differences: The pyrazole ring and hydrazide linkage offer distinct hydrogen-bonding and π-π stacking interactions compared to the azepane carboxamide.
- Activity : Structural similarity to anti-inflammatory oxadiazoles suggests possible bioactivity .
1,3,4-Oxadiazole Derivatives ()
- Core Structure : 1,3,4-Oxadiazole.
- Substituents: 4-Bromophenylpropanone, 4-chlorophenyl/3,4-dimethoxyphenyl.
- Activity : Demonstrated 59.5–61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) .
- Key Differences: The rigid oxadiazole core may limit conformational flexibility compared to azepane. Bromophenyl and propanone groups introduce steric bulk absent in the target compound.
Dimethomorph ()
- Core Structure : Morpholine acryloyl.
- Substituents : 4-Chlorophenyl, 3,4-dimethoxyphenyl acryloyl.
- Activity : Commercial fungicide targeting oomycete pathogens.
- Key Differences :
Structural and Functional Insights
Role of Substituents
Impact of Core Structure
- Azepane vs. Diazepane/Pyrazole: Azepane’s conformational flexibility may improve binding to dynamic protein pockets compared to rigid oxadiazoles or pyrazoles. The absence of a second nitrogen (vs.
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including its effects on various biological systems and potential therapeutic applications.
Anticancer Properties
Research has indicated that derivatives of azepane compounds exhibit significant anticancer activity. A study focused on related compounds demonstrated that they possess selective cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. For instance, compounds similar to this compound showed GI50 values in the micromolar range against specific leukemia cell lines (CCRF-CEM and RPMI-8226) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| Compound A | CCRF-CEM | 2.23 |
| Compound B | RPMI-8226 | 2.76 |
| Target Compound | MCF-7 (Breast Cancer) | TBD |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar azepane derivatives have shown promising antibacterial and antifungal activities, indicating that modifications in the azepane structure can enhance their efficacy against pathogenic microorganisms .
The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways essential for cell proliferation and survival. For example, some studies suggest that azepane derivatives may act as inhibitors of P-glycoprotein, which is implicated in multidrug resistance in cancer therapy .
Case Studies
- Anticancer Activity : In one study, a series of azepane derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain modifications led to enhanced cytotoxicity against human tumor cell lines, suggesting a structure-activity relationship that could be further exploited for drug development .
- Antimicrobial Evaluation : Another investigation reported the synthesis of various azepane derivatives and their evaluation against common bacterial strains. Some compounds demonstrated significant inhibitory effects, highlighting their potential as lead candidates for antibiotic development .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 3-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]azepane-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step processes. For analogous azepane-carboxamide derivatives, a six-step protocol is described, starting with 4-chlorobenzoic acid and proceeding through amide coupling using EDCl/HOBt, followed by cyclization and functional group modifications . For example, substituted sulfonamide derivatives (e.g., 10e in ) are synthesized via nucleophilic substitution and amidation, achieving yields up to 0.052 g under optimized conditions (dichloromethane solvent, sodium hydroxide base) .
| Step | Reagents/Conditions | Key Intermediate | Yield (Example) |
|---|---|---|---|
| 1 | 4-Chlorobenzoic acid → Amide coupling | N-substituted amide | 60-75% |
| 2 | Cyclization (e.g., LiAlH4) | Azepane ring formation | 50-65% |
| 3 | Final functionalization (e.g., EDCl/HOBt) | Target compound | 30-45% |
Q. How is structural characterization performed for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) (1H, 13C), mass spectrometry (EI-MS), and UV-Vis spectroscopy are standard. For instance, details full characterization of a hybrid carboxamide using 1H/13C NMR to confirm stereochemistry and mass spectrometry for molecular weight validation . X-ray crystallography may resolve complex stereochemical ambiguities in azepane derivatives .
Q. What initial biological screenings are relevant for this compound?
- Methodological Answer : Antibacterial assays (e.g., against Staphylococcus aureus and Chromobacterium violaceum) are conducted using broth microdilution to determine minimum inhibitory concentrations (MICs). reports MIC values for structurally similar compounds, with activity influenced by halogen substituents (e.g., 4-chlorophenyl vs. 4-fluorophenyl) .
Advanced Research Questions
Q. How do researchers optimize reaction conditions to improve synthetic yield?
- Methodological Answer : Systematic variation of solvents, catalysts, and temperatures is critical. For example, demonstrates that using toluene as a solvent (vs. dichloromethane) increases yields by 15% in sulfonamide coupling . Kinetic studies (e.g., monitoring via TLC/HPLC) identify rate-limiting steps, such as amide bond formation, which can be accelerated using microwave-assisted synthesis .
Q. What strategies address contradictory bioactivity data across studies?
- Methodological Answer : Comparative assays under standardized conditions (e.g., identical bacterial strains/pH) isolate structural contributors to activity. For example, replacing the 3,4-dimethoxyphenyl group with a 4-nitrophenyl moiety (as in ) may reduce steric hindrance, enhancing target binding . Contradictions in MIC values are resolved via dose-response curves and toxicity controls (e.g., mammalian cell viability assays) .
Q. Which in silico methods predict pharmacokinetic properties?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like bacterial DNA gyrase. ADMET prediction tools (e.g., SwissADME) analyze logP (lipophilicity) and CNS permeability. ’s structural data (CAS 1197685-68-9) informs parameterization for homology modeling of azepane derivatives .
| Property | Prediction Tool | Key Insight |
|---|---|---|
| logP | SwissADME | ~3.2 (moderate lipophilicity) |
| H-bond acceptors | Molinspiration | 4 (optimal for BBB penetration) |
Data Contradiction Analysis
- Example : Discrepancies in antibacterial activity between studies may arise from variations in bacterial strain resistance profiles or assay pH. For instance, Chromobacterium violaceum activity in may diminish under acidic conditions due to protonation of the carboxamide group . Structural analogs with electron-withdrawing substituents (e.g., -NO2 in ) show enhanced stability in such environments .
Key Research Gaps
- Stereochemical Impact : The effect of azepane ring conformation (chair vs. boat) on bioactivity remains unstudied.
- Metabolic Stability : Limited data exist on cytochrome P450-mediated oxidation of the 3,4-dimethoxyphenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
